molecular formula C7H7NO4 B11772529 2-(((Furan-2-ylmethylene)amino)oxy)acetic acid

2-(((Furan-2-ylmethylene)amino)oxy)acetic acid

Cat. No.: B11772529
M. Wt: 169.13 g/mol
InChI Key: ZZSFTUGAAUCSKJ-YWEYNIOJSA-N
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Description

2-(((Furan-2-ylmethylene)amino)oxy)acetic acid is an organic compound with the molecular formula C7H7NO4 It is a derivative of furan, a heterocyclic aromatic organic compound characterized by a ring structure composed of one oxygen atom and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Furan-2-ylmethylene)amino)oxy)acetic acid typically involves the condensation of furan-2-carbaldehyde with aminooxyacetic acid. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{Furan-2-carbaldehyde} + \text{Aminooxyacetic acid} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction would depend on optimizing reaction conditions, such as temperature, pressure, and the use of suitable catalysts to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(((Furan-2-ylmethylene)amino)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2-carboxylic acid, while reduction can produce furan-2-methanol.

Mechanism of Action

The mechanism of action of 2-(((Furan-2-ylmethylene)amino)oxy)acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furan ring and aminooxyacetic acid moiety. These interactions can lead to various biological effects, including antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simple derivative of furan with a carboxyl group.

    Furan-2-methanol: A furan derivative with a hydroxymethyl group.

    Furan-2-ylmethylamine: A furan derivative with an amino group.

Uniqueness

2-(((Furan-2-ylmethylene)amino)oxy)acetic acid is unique due to its combination of the furan ring and the aminooxyacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

2-[(Z)-furan-2-ylmethylideneamino]oxyacetic acid

InChI

InChI=1S/C7H7NO4/c9-7(10)5-12-8-4-6-2-1-3-11-6/h1-4H,5H2,(H,9,10)/b8-4-

InChI Key

ZZSFTUGAAUCSKJ-YWEYNIOJSA-N

Isomeric SMILES

C1=COC(=C1)/C=N\OCC(=O)O

Canonical SMILES

C1=COC(=C1)C=NOCC(=O)O

Origin of Product

United States

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